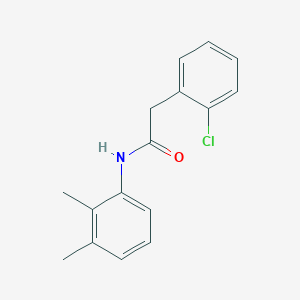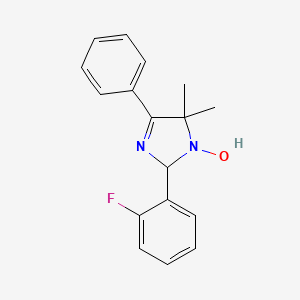
2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide, often involves reactions that introduce or modify the chlorophenyl and dimethylphenyl groups attached to the acetamide moiety. These procedures can vary in complexity and yield, reflecting the compound's structural characteristics and the specific groups involved. The methodologies aim to achieve precise control over the product's molecular architecture, ensuring the desired functional groups are correctly positioned for subsequent analysis and application.
Molecular Structure Analysis
The molecular structure of acetamides, including chlorophenyl and dimethylphenyl derivatives, is characterized by specific bond formations and angles, which are crucial for their chemical behavior. For instance, studies on compounds like 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide and its analogs reveal details about the conformation of N—H bonds in relation to methyl and chloro substituents, highlighting syn and anti conformations that influence the compound's overall structure and reactivity (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamides, including 2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide, undergo various chemical reactions that reflect their functional group chemistry. These reactions can involve transformations of the acetamide group, as well as reactions at the chlorophenyl and dimethylphenyl rings. The reactivity patterns of these compounds are influenced by their molecular structure, including the presence of electron-donating and electron-withdrawing groups, which affect their chemical stability and reactivity towards different reagents.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For example, intermolecular hydrogen bonding can significantly influence these compounds' solubility in various solvents and their melting points. The crystalline structure, determined through techniques like X-ray crystallography, provides insights into the molecular arrangement in the solid state, affecting the compound's physical characteristics and potential applications.
Chemical Properties Analysis
The chemical properties of 2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide and related compounds are defined by their functional groups. The acetamide moiety, chlorophenyl, and dimethylphenyl groups confer specific chemical behaviors, such as acidity or basicity, reactivity towards nucleophiles and electrophiles, and participation in hydrogen bonding. These properties are essential for understanding the compound's interactions with other chemicals and its stability under various conditions.
- Gowda, B., Svoboda, I., Foro, S., Paulus, H., & Fuess, H. (2009). 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65, o1607 - o1607. Link to paper.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-6-5-9-15(12(11)2)18-16(19)10-13-7-3-4-8-14(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHGVMICFZUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)

![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)